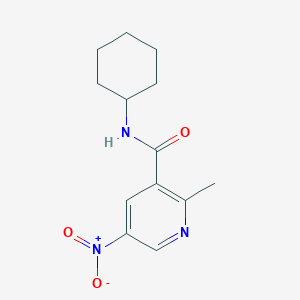
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a nitro group, a methyl group, and a carboxamide group The cyclohexyl group is attached to the nitrogen atom of the carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide and cyclohexyl groups. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amide formation reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitropyridine derivatives, such as 3-nitropyridine and 5-nitropyridine-2-sulfonic acid . These compounds share the pyridine ring structure with different substituents.
Uniqueness
N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the cyclohexyl group attached to the carboxamide nitrogen, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitropyridine derivatives and can lead to different applications and properties.
Propiedades
Número CAS |
60524-41-6 |
|---|---|
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-9-12(7-11(8-14-9)16(18)19)13(17)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,17) |
Clave InChI |
IOTRRMGCQKPBNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



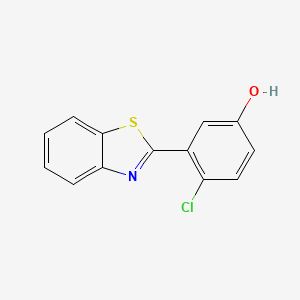
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
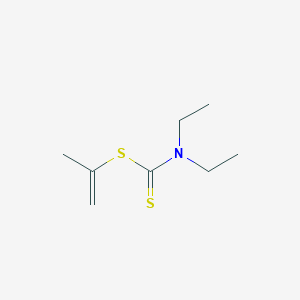
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

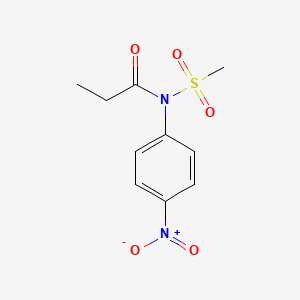

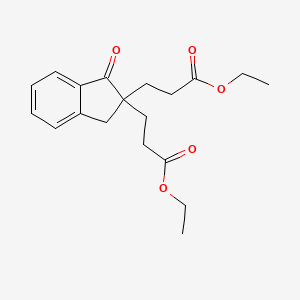

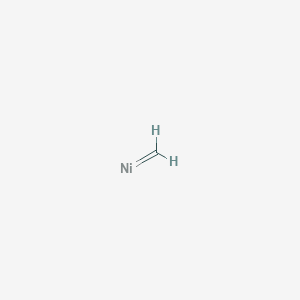
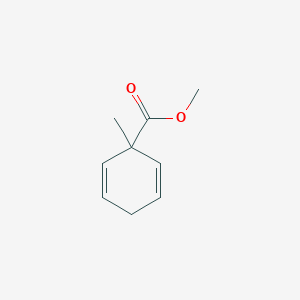

![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
